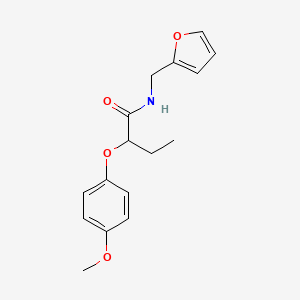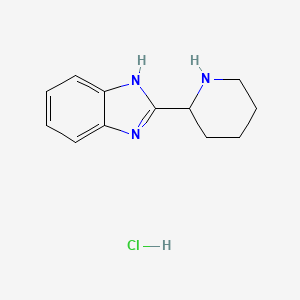
N-(2-furylmethyl)-2-(4-methoxyphenoxy)butanamide
説明
N-(2-furylmethyl)-2-(4-methoxyphenoxy)butanamide is a chemical compound that belongs to the class of butanamides. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including biological research.
作用機序
The mechanism of action of N-(2-furylmethyl)-2-(4-methoxyphenoxy)butanamide is not fully understood. However, it is believed that the compound acts as an HDAC inhibitor, which leads to the accumulation of acetylated histones and altered gene expression patterns. The altered gene expression patterns can lead to various biological effects, including the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, which makes it a potential candidate for cancer therapy. In addition, the compound has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory disorders.
実験室実験の利点と制限
One of the advantages of using N-(2-furylmethyl)-2-(4-methoxyphenoxy)butanamide in lab experiments is its potential as a cancer therapy agent. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using the compound in lab experiments is its complex synthesis process, which makes it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the study of N-(2-furylmethyl)-2-(4-methoxyphenoxy)butanamide. One potential direction is to further investigate its potential as a cancer therapy agent. The compound has shown promising results in inducing apoptosis and cell cycle arrest in cancer cells, and further studies could lead to the development of new cancer therapies. Another potential direction is to investigate the compound's anti-inflammatory effects, as it may have potential applications in the treatment of inflammatory disorders. Finally, further studies could be conducted to better understand the compound's mechanism of action and its effects on gene expression and cell signaling pathways.
科学的研究の応用
N-(2-furylmethyl)-2-(4-methoxyphenoxy)butanamide has been used in various scientific research applications, including studies on the regulation of gene expression, protein synthesis, and cell signaling pathways. The compound has been shown to inhibit the activity of certain enzymes, including histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. HDAC inhibitors have been studied extensively in the context of cancer therapy, as they have been shown to induce apoptosis and cell cycle arrest in cancer cells.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-3-15(16(18)17-11-14-5-4-10-20-14)21-13-8-6-12(19-2)7-9-13/h4-10,15H,3,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAXSGSUGBVYLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CO1)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-chloro-2-fluorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4713795.png)
![{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4713802.png)

![N-isopropyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4713814.png)
![2-(4-nitrophenoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4713824.png)

![N-(3,5-dimethylphenyl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4713834.png)

![4-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4713846.png)

![2-[(4-chlorophenyl)sulfonyl]-1,4-phenylene bis(4-methylbenzoate)](/img/structure/B4713860.png)
![3-[(4-fluorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4713865.png)
![methyl 2-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzoate](/img/structure/B4713876.png)